4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one
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Overview
Description
“4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one” is also known as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). It is a zwitterionic sulfonic acid buffering agent and is widely used in biological and biochemical research . It has a buffering range of pH 6.8 to 8.2, making it ideal for a variety of research applications .
Synthesis Analysis
HEPES is synthesized through various methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of six water piperazine dissolved in water with epichlorohydrin .Molecular Structure Analysis
The molecular formula of HEPES is C8H18N2O4S . It is an ethanesulfonic acid with a 4-(2-hydroxyethyl)piperazin-1-yl substitution within one of its methyl groups .Chemical Reactions Analysis
HEPES is known to catalyze a reaction with riboflavin when exposed to ambient light to produce hydrogen peroxide . This is not a problem in bicarbonate-based cell culture buffers .Physical and Chemical Properties Analysis
HEPES is a white crystalline powder . It has a solubility in water of 40 g/100 ml at 20°C . It has a pKa1 of 3 and a pKa2 of 7.5 at 25 °C . It has negligible metal ion binding .Scientific Research Applications
Anticancer Applications
The antiproliferative activity of derivatives related to 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one against human cancer cell lines was explored, indicating potential anticancer applications. Compounds synthesized showed good activity against several cancer cell lines, with specific derivatives exhibiting higher potency, suggesting a promising direction for developing new anticancer agents (Mallesha et al., 2012).
Role in Pharmacokinetics and Metabolism
Studies on the metabolism and pharmacokinetics of related compounds, such as Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, highlighted the metabolic pathways of these compounds in humans. This research provides insights into the metabolic stability and potential therapeutic applications of compounds within this chemical class (Gong et al., 2010).
Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial activity, showing significant effects against various microorganism strains. This indicates potential applications in developing new antimicrobial agents, which could address the growing concern over antibiotic resistance (Yurttaş et al., 2016).
Development of Anticonvulsant Agents
Research into the synthesis and evaluation of compounds related to this compound for anticonvulsant activity has led to the identification of promising new drug candidates. These efforts contribute to the ongoing search for more effective and safer treatments for epilepsy and related disorders (Severina et al., 2021).
Enhancement of Drug Solubility
Cocrystal and salt formations with this compound derivatives have been explored as strategies to improve the solubility of poorly water-soluble drugs. This research addresses a critical challenge in drug formulation, aiming to enhance oral bioavailability and therapeutic efficacy of medications (Xu et al., 2012).
Mechanism of Action
Mode of Action
It’s known that many piperazine derivatives interact with various receptors and enzymes, influencing cellular processes . The specific interaction of EN300-767072 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound need further investigation .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . The specific environmental influences on EN300-767072’s action are subjects of ongoing research.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c15-6-5-13-1-3-14(4-2-13)9-7-10(16)12-8-11-9/h7-8,15H,1-6H2,(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIXPKFMBPXWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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